molecular formula C12H11FN4O2 B2655032 (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone CAS No. 2034204-34-5

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone

Cat. No.: B2655032
CAS No.: 2034204-34-5
M. Wt: 262.244
InChI Key: ZIQHDQNJRSHXCI-UHFFFAOYSA-N
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Description

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H11FN4O2 and its molecular weight is 262.244. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis

  • The microwave-assisted synthesis of related compounds, such as 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, demonstrates the potential of using similar methods for synthesizing compounds like (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone. This method offers an efficient and catalyst-free approach (Moreno-Fuquen et al., 2019).

High-Performance Liquid Chromatography

  • The use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a labeling reagent in high-performance liquid chromatography for amino acids, hints at the potential for related compounds in analytical chemistry (Watanabe & Imai, 1981).

Antibacterial and Antifungal Activity

  • Fluorine-containing compounds similar to the target molecule have been evaluated for their antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Gadakh et al., 2010).

Enantioselective Construction

  • The development of tetrasubstituted C‒F stereocenters through an organocatalyzed asymmetric Mannich reaction, which includes compounds with structures similar to the target molecule, highlights its potential in medicinal chemistry and the creation of chiral drug molecules (Li et al., 2019).

Solid Support Synthesis

  • The solid support synthesis of dibenz[b,f]oxazepin-11(10H)-ones through nucleophilic aromatic substitution (SNAr) methodology indicates a versatile approach for synthesizing complex heterocyclic structures, which may include the target compound (Ouyang et al., 1999).

Sodium Channel Blocker and Anticonvulsant Agents

  • The synthesis of compounds with structures resembling the target molecule for use as sodium channel blockers and anticonvulsant agents demonstrates its potential application in neurological disorders (Malik & Khan, 2014).

Fluorination of Fluorophores

  • The fluorination of fluorophores to enhance their photostability and improve spectroscopic properties could be relevant to the target compound, suggesting its use in the development of new fluorescent materials (Woydziak et al., 2012).

Properties

IUPAC Name

(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2/c13-9-1-2-10-8(5-9)6-17(3-4-19-10)12(18)11-14-7-15-16-11/h1-2,5,7H,3-4,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQHDQNJRSHXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)C3=NC=NN3)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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